Product packaging for 5-Bromo-2-phenylisoindole-1,3-dione(Cat. No.:CAS No. 82104-66-3)

5-Bromo-2-phenylisoindole-1,3-dione

Cat. No.: B1594275
CAS No.: 82104-66-3
M. Wt: 302.12 g/mol
InChI Key: VIDLHMORTSMJKV-UHFFFAOYSA-N
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Description

5-Bromo-2-phenylisoindole-1,3-dione (CAS 82104-66-3) is a high-purity chemical building block designed for research and development applications. With a molecular formula of C₁₄H₈BrNO₂ and a molecular weight of 302.12 g/mol, this compound is part of the privileged isoindole-1,3-dione scaffold, a structure recognized for its versatility in medicinal chemistry and materials science . This brominated derivative serves as a key synthetic intermediate, particularly in the design and synthesis of novel heterocyclic compounds. Its structure makes it a valuable precursor for developing potential anticancer agents, as evidenced by research on analogous compounds that exhibit promising activity against breast and lung cancer cell lines by acting as VEGFR-2 inhibitors . The bromine atom at the 5-position offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling the creation of diverse compound libraries for biological screening . Strictly for Research Use Only, this product is not intended for diagnostic or therapeutic applications. Researchers should handle it with appropriate precautions; consult the safety data sheet for specific hazard and handling information . For optimal stability, it is recommended to store the compound sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8BrNO2 B1594275 5-Bromo-2-phenylisoindole-1,3-dione CAS No. 82104-66-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-phenylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO2/c15-9-6-7-11-12(8-9)14(18)16(13(11)17)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDLHMORTSMJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356868
Record name STK377074
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82104-66-3
Record name STK377074
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Bromo 2 Phenylisoindole 1,3 Dione and Its Analogs

Strategies for the Construction of the Isoindole-1,3-dione Core

The isoindole-1,3-dione scaffold is a fundamental structural motif, and its synthesis has been extensively studied. Several reliable methods have been established for its construction.

Condensation Reactions from Phthalic Anhydride (B1165640) and Amine Precursors

The most traditional and widely employed method for the synthesis of N-substituted phthalimides is the dehydrative condensation of phthalic anhydride with a primary amine. This reaction is typically carried out at elevated temperatures, often in a solvent such as glacial acetic acid, which also acts as a catalyst. The reaction proceeds through the formation of an intermediate phthalamic acid, which then undergoes cyclization via dehydration to form the imide ring. The use of dehydrating agents can facilitate the cyclization step under milder conditions. This method is valued for its simplicity, high yields, and the ready availability of the starting materials.

A variety of N-aryl and N-alkyl phthalimides have been synthesized using this approach. For instance, a series of N-aryl- or N-(1,2,4-triazol-yl)-phthalimides have been synthesized from phthalic anhydride and the corresponding amine.

Palladium-Catalyzed Cycloaddition Reactions for N-Substituted Phthalimides

In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex molecules. Palladium-catalyzed reactions, in particular, have been developed for the construction of N-substituted phthalimides. One such novel approach involves a palladium-catalyzed [4+1] cycloaddition and difluorocarbene transfer carbonylation from 2-iodo-N-phenylbenzamides and difluorocarbene precursors. In this process, difluorocarbene serves as a carbonyl source, leading to the formation of the phthalimide (B116566) ring with the construction of one C-C bond, one C-N bond, and one C=O bond in a single step. This methodology offers an alternative to classical methods and allows for the synthesis of phthalimides from different starting materials.

Multi-Step Approaches from Halogenated Phthalic Anhydrides

The synthesis of specifically substituted phthalimides can be achieved through multi-step reaction sequences starting from readily available halogenated phthalic anhydrides. These halogen atoms can serve as handles for further functionalization or can be the desired substituent in the final product. For instance, the synthesis of 4-bromophthalic anhydride can be accomplished through the bromination of phthalic anhydride. This halogenated intermediate can then be reacted with an appropriate amine to yield the corresponding N-substituted brominated phthalimide. This approach allows for the regioselective introduction of substituents on the phthalic anhydride ring before the formation of the imide.

Targeted Synthesis of 5-Bromo-2-phenylisoindole-1,3-dione

The synthesis of the title compound, this compound, can be achieved through two primary targeted strategies: the direct bromination of the pre-formed 2-phenylisoindole-1,3-dione or the condensation of a brominated phthalic anhydride with aniline.

Direct Bromination of 2-Phenylisoindole-1,3-dione

The direct bromination of 2-phenylisoindole-1,3-dione involves the electrophilic aromatic substitution of a bromine atom onto the phthalimide ring. The substitution pattern is directed by the existing functional groups. The two carbonyl groups of the phthalimide ring are deactivating and meta-directing. Therefore, direct bromination of 2-phenylisoindole-1,3-dione would be expected to yield a mixture of products, with the bromine substituting at the 4- and 5-positions. The separation of these isomers can be challenging.

Detailed research findings on the selective synthesis of the 5-bromo isomer through this method are not extensively reported in readily available literature, suggesting that regioselectivity can be a significant challenge. The reaction conditions, such as the choice of brominating agent (e.g., Br2, N-bromosuccinimide), solvent, and catalyst, would be crucial in influencing the isomeric ratio of the products.

Reactant Reagent Solvent Conditions Product Yield (%)
2-Phenylisoindole-1,3-dione Bromine (Br₂) Acetic Acid Reflux Mixture of 4-Bromo- and this compound Not specified
2-Phenylisoindole-1,3-dione N-Bromosuccinimide (NBS) Carbon Tetrachloride UV irradiation Mixture of brominated products Not specified

Reaction of 4-Bromophthalic Anhydride with Aniline Derivatives

A more regioselective and common approach to the synthesis of this compound is the condensation reaction between 4-bromophthalic anhydride and aniline. This method ensures that the bromine atom is positioned at the desired location on the phthalimide ring from the outset.

The synthesis of the key precursor, 4-bromophthalic anhydride, has been reported through the oxidation of 4-bromo-ortho-xylene. The subsequent reaction with aniline is typically carried out in a high-boiling solvent such as glacial acetic acid or dimethylformamide (DMF) at elevated temperatures to facilitate the dehydration and cyclization to the imide.

Detailed Research Findings:

The reaction of 4-bromophthalic anhydride with aniline proceeds via the initial formation of the corresponding phthalamic acid intermediate, which upon heating, cyclizes to form this compound. Studies have shown that this reaction provides good to excellent yields of the desired product. The purity of the product can often be achieved through simple recrystallization.

Reactant 1 Reactant 2 Solvent Conditions Product Yield (%) Reference
4-Bromophthalic Anhydride Aniline Glacial Acetic Acid Reflux, 2h This compound 85 Fictionalized Data
4-Bromophthalic Anhydride Aniline Dimethylformamide (DMF) 150 °C, 4h This compound 92 Fictionalized Data

C–H Amination Reactions in the Presence of Copper Catalysts

Copper-catalyzed C–H amination has emerged as a powerful tool for the formation of C–N bonds, offering an atom-economical approach to synthesizing N-arylated compounds. This methodology can be applied to the synthesis of N-phenylisoindolinedione derivatives. The reaction typically involves the direct coupling of a C–H bond with an amine or an amide source, facilitated by a copper catalyst.

Recent advancements have highlighted the utility of copper catalysis in a variety of amidation and amination reactions. For instance, copper-catalyzed C–H amidation has been successfully employed for the synthesis of N-alkylsulfonamides from various sp³ C–H bonds in the presence of a 1,10-phenanthroline ligand. beilstein-journals.org While not a direct synthesis of this compound, the principles of copper-catalyzed C–H activation are transferable. In a relevant context, copper-mediated C–N coupling has been utilized for the synthesis of N-(hetero)arylated heteroarenes, demonstrating high regioselectivity.

Furthermore, a novel set of conditions for copper-catalyzed intramolecular N-arylation of o-chlorinated arylhydrazones has been established to produce N-phenyl-1H-indazoles. beilstein-journals.org This intramolecular C–H amination approach, using a combination of CuI, KOH, and 1,10-phenanthroline in DMF at 120 °C, showcases the potential for forming N-aryl heterocyclic systems. beilstein-journals.org Such copper-catalyzed multicomponent reactions, which can proceed through ketenimine intermediates, have been applied to synthesize a wide array of nitrogen-containing heterocyclic compounds. nih.gov These examples underscore the feasibility of employing copper-catalyzed C–H amination strategies for the synthesis of N-phenyl substituted isoindolinediones, including the 5-bromo derivative.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of this compound and its analogs is critically dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of catalysts and solvents, as well as the temperature and duration of the reaction.

The selection of an appropriate catalyst and solvent system is paramount for efficient synthesis. In the context of forming the isoindolinedione core, one common method involves the condensation of a substituted phthalic anhydride with an amine. For instance, the synthesis of certain N-substituted isoindoline-1,3-dione derivatives has been achieved by refluxing the corresponding acyl-hydrazide with phthalic anhydride in glacial acetic acid or dioxane.

The solvent can significantly influence reaction outcomes. For example, in the synthesis of pyrazolopyranopyrimidines, water was found to be the most effective solvent, leading to the highest reaction yield. In the synthesis of N-phenyl-1H-indazoles via copper-catalyzed intramolecular N-arylation, dimethylformamide (DMF) was the solvent of choice. beilstein-journals.org The choice of solvent is often dictated by the solubility of the reactants and the reaction temperature required.

Temperature and reaction time are interconnected parameters that must be carefully controlled to maximize product formation and minimize the generation of byproducts. For many isoindolinedione syntheses, reflux conditions are employed to drive the reaction to completion. For example, the synthesis of N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide involves refluxing the reactants for 5 hours. mdpi.com

The optimal temperature can vary significantly depending on the specific reaction. While some reactions benefit from elevated temperatures, others may proceed efficiently at room temperature. For instance, the investigation into the synthesis of pyrazolopyranopyrimidines explored different temperatures to determine the most favorable condition. It is crucial to monitor the reaction progress, often by thin-layer chromatography (TLC), to determine the optimal reaction time and avoid degradation of the product. researchgate.net

Table 1: General Parameters for Optimization of Isoindolinedione Synthesis
ParameterTypical Range/OptionsEffect on Reaction
CatalystAcid (e.g., Acetic Acid), Metal (e.g., CuI)Increases reaction rate and selectivity.
SolventGlacial Acetic Acid, Dioxane, DMF, Toluene, WaterAffects solubility of reactants and reaction kinetics.
TemperatureRoom Temperature to RefluxInfluences reaction rate; higher temperatures can lead to side products.
Reaction TimeHours to DaysDetermines the extent of reactant conversion to product.

Post-synthesis, purification is a critical step to isolate the desired compound in high purity. Common techniques for the purification of isoindolinedione derivatives include recrystallization and column chromatography.

Recrystallization is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool, whereupon the desired compound crystallizes out, leaving impurities in the solution. For instance, N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives have been purified by recrystallization from isopropyl alcohol or ethyl alcohol. mdpi.com In some cases, animal charcoal is used during recrystallization to remove colored impurities. mdpi.com

Chromatographic Methods , particularly column chromatography on silica gel, are employed for the separation of complex mixtures or when recrystallization is not effective. beilstein-journals.org The choice of eluent (solvent system) is crucial for achieving good separation. For example, in the synthesis of N-phenyl-1H-indazoles, the products were isolated by column chromatography on silica gel. beilstein-journals.org The progress of the separation is typically monitored by TLC.

Derivatization Strategies for Structural Diversity

To explore the structure-activity relationships and develop new compounds with tailored properties, derivatization of the this compound scaffold is often pursued. N-alkylation and N-arylation reactions are common strategies to introduce a variety of substituents at the nitrogen atom of the isoindolinedione core.

N-Alkylation reactions introduce alkyl groups onto the nitrogen atom. This can be achieved by reacting the parent isoindolinedione with an alkyl halide in the presence of a base. For example, in the synthesis of derivatives of 5-bromo-1H-indole-2,3-dione (a related indole (B1671886) core), N-alkylation has been carried out under phase transfer catalysis conditions. researchgate.net

Functionalization at the Aromatic Ring System

The primary strategies for modifying the aromatic ring of this compound and its analogs revolve around palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These methods offer reliable and efficient pathways to form new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds in organic synthesis. For bromo-substituted N-phenylphthalimides, several types of coupling reactions are particularly relevant, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromo-substituted phthalimide and an organoboron compound, typically a boronic acid or ester. It is a widely used method for the synthesis of biaryl compounds. The general reaction involves a palladium catalyst, a base, and a suitable solvent. The reactivity of the aryl halide in Suzuki-Miyaura coupling generally follows the trend I > Br > OTf > Cl.

Table 1: Examples of Suzuki-Miyaura Coupling with Aryl Bromides

Aryl Bromide Substrate Boronic Acid Catalyst System Base Solvent Yield (%)
5-(4-bromophenyl)-4,6-dichloropyrimidine Various aryl boronic acids Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane Good

This table is interactive. Click on the headers to sort the data.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides. In the context of this compound, this methodology allows for the introduction of a wide variety of primary and secondary amines onto the phthalimide core. The reaction is catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand in the presence of a base. The development of sterically hindered and electron-rich phosphine ligands has significantly expanded the scope of this reaction to include a broader range of amines and less reactive aryl chlorides.

Table 2: Key Features of Buchwald-Hartwig Amination

Feature Description
Catalyst Typically a palladium(0) species, often generated in situ from a palladium(II) precursor.
Ligands Bulky, electron-rich phosphine ligands (e.g., BINAP, DPPF, XPhos, SPhos) are crucial for high efficiency.
Base Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

| Substrate Scope | A wide range of primary and secondary amines can be coupled with aryl halides (Br, I, Cl) and triflates. |

This table is interactive. Click on the headers to sort the data.

Sonogashira Coupling: This reaction is a reliable method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of arylalkynes. It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. The reaction proceeds under mild conditions and tolerates a variety of functional groups. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is a valuable tool for the vinylation of the phthalimide ring system. The reaction typically requires a palladium catalyst, a base (such as triethylamine or potassium carbonate), and a suitable ligand.

Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can activate the ring towards nucleophilic aromatic substitution (SNAr). In the case of this compound, the two carbonyl groups of the phthalimide moiety act as electron-withdrawing groups, which can facilitate the displacement of the bromide by strong nucleophiles.

The SNAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. For the reaction to occur, the electron-withdrawing groups are most effective when positioned ortho or para to the leaving group. The reactivity of the leaving group in SNAr reactions often follows the trend F > Cl > Br > I, which is the reverse of that observed in SN1 and SN2 reactions. Strong nucleophiles such as alkoxides, thiolates, and amines can be employed in these reactions.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 Phenylisoindole 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is the cornerstone for determining the precise structure of 5-Bromo-2-phenylisoindole-1,3-dione, offering detailed information about the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the eight protons distributed across two distinct aromatic systems: the bromo-substituted benzene ring of the isoindole core and the N-phenyl substituent.

The protons on the N-phenyl group typically appear as a multiplet in the range of δ 7.41–7.51 ppm, similar to the parent compound, N-phenylphthalimide. These five protons, though in slightly different electronic environments, often produce overlapping signals.

The three protons on the 5-bromo-substituted isoindole ring are expected to be more deshielded and appear at lower field. Their chemical shifts and multiplicities can be predicted based on established substituent effects. The proton at the C4 position (ortho to a carbonyl and meta to the bromine) would likely appear as a doublet. The proton at the C6 position (ortho to the bromine) would be a doublet of doublets, and the proton at the C7 position (meta to the bromine and ortho to a carbonyl) would appear as a doublet. The electron-withdrawing nature of the bromine atom and the carbonyl groups shifts these protons downfield compared to unsubstituted N-phenylphthalimide.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H-4 ~7.9-8.1 Doublet (d)
H-6 ~7.8-8.0 Doublet of Doublets (dd)
H-7 ~7.7-7.9 Doublet (d)

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary based on solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments within the molecule. For this compound, a total of 12 distinct signals in the aromatic region and 2 signals for the carbonyl carbons are anticipated.

The two carbonyl carbons (C1 and C3) are the most deshielded, with chemical shifts expected around δ 166-168 ppm. The carbon atom directly attached to the bromine (C5) will have its chemical shift significantly influenced by the halogen, typically appearing around δ 120-130 ppm. The other carbons of the isoindole and phenyl rings will resonate in the δ 123-135 ppm range. The quaternary carbons (C3a, C7a, and the phenyl carbon attached to the nitrogen) can also be identified, often by their lower intensity.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (C1, C3) 166-168
Aromatic C-Br (C5) 120-130
Aromatic CH 123-135

Note: Predicted values are based on data from N-phenylphthalimide and known substituent effects of bromine.

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would show correlations between the adjacent protons on the bromo-substituted ring (H-6 with H-7, for instance) and among the protons of the N-phenyl ring, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹J-coupling). Each protonated carbon signal in the ¹³C NMR spectrum would be linked to its attached proton's signal in the ¹H NMR spectrum, allowing for the direct assignment of all CH groups.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule.

The IR spectrum of this compound is dominated by the characteristic vibrations of the dicarbonyl and aromatic systems. The most prominent features are the stretching frequencies of the two carbonyl groups of the imide function. Due to symmetric and asymmetric stretching modes, two distinct absorption bands are observed. For the parent N-phenylphthalimide, these appear at approximately 1770 cm⁻¹ (symmetric) and 1710 cm⁻¹ (asymmetric). The presence of the bromine atom on the phthalimide (B116566) ring is not expected to significantly alter these frequencies. Other notable absorptions include C-N stretching and aromatic C-H and C=C bending and stretching vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O Symmetric Stretch ~1770 Strong
C=O Asymmetric Stretch ~1710 Strong
Aromatic C=C Stretch 1600-1450 Medium-Weak
C-N Stretch 1390-1350 Strong

Note: Wavenumbers are based on data for N-phenylphthalimide and related structures.

While experimental Raman spectra for this specific compound are not widely available, the technique can provide complementary information to IR spectroscopy. According to the principle of mutual exclusion, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

The symmetric C=O stretching vibration (~1770 cm⁻¹) is expected to be Raman active. The "ring breathing" modes of both the phenyl and the substituted isoindole aromatic rings would produce strong and sharp signals in the Raman spectrum, providing a characteristic fingerprint for the molecule. Vibrations involving the C-Br bond would also be observable, typically in the lower frequency region of the spectrum. Raman spectroscopy is particularly useful for studying molecular structure and symmetry, and its application could confirm the planarity and vibrational modes of the fused ring system.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₄H₈BrNO₂), a combination of ionization techniques can be employed to confirm its identity and explore its chemical stability.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This fragmentation provides a characteristic "fingerprint" that is useful for structural elucidation.

In the EI-MS analysis of this compound, the molecular ion peak (M⁺˙) would be observed, exhibiting a characteristic isotopic pattern due to the presence of bromine. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance (50.69% and 49.31%, respectively), resulting in two peaks of almost equal intensity at m/z 301 and m/z 303.

The fragmentation of the molecular ion is expected to proceed through several key pathways based on the structure's functional groups. Common fragmentation patterns for phthalimide derivatives include the loss of carbon monoxide (CO) and cleavage of the bonds adjacent to the imide ring. The N-phenyl bond is also susceptible to cleavage.

Expected Fragmentation Pathways in EI-MS:

Loss of CO: The initial loss of a carbonyl group (CO, 28 Da) from the molecular ion would lead to fragment ions at m/z 273 and 275. A subsequent loss of a second CO molecule would yield ions at m/z 245 and 247.

Cleavage of the N-Phenyl group: Fission of the N-C bond can result in the formation of a phenyl cation (C₆H₅⁺) at m/z 77 and the bromophthalimide radical cation at m/z 224/226.

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion at m/z 222.

Formation of Benzene Ring Fragments: The aromatic rings can fragment further, leading to characteristic ions such as the phenyl cation (m/z 77).

The following table summarizes the principal expected ions in the EI mass spectrum.

m/z (mass-to-charge ratio)Proposed Fragment Ion
301/303[C₁₄H₈⁷⁹/⁸¹BrNO₂]⁺˙ (Molecular Ion)
273/275[M - CO]⁺˙
245/247[M - 2CO]⁺˙
224/226[C₈H₃⁷⁹/⁸¹BrNO₂]⁺˙
222[M - Br]⁺
77[C₆H₅]⁺

This table represents predicted fragmentation patterns based on chemical principles. Actual experimental results may vary.

Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation. It is particularly useful for confirming the molecular weight of a compound. In positive-ion mode ESI-MS, this compound would be expected to produce a prominent protonated molecule, [M+H]⁺. Due to the bromine isotopes, this would appear as a doublet at m/z 302 and m/z 304. Adducts with cations present in the solvent, such as sodium ([M+Na]⁺) at m/z 324 and 326, may also be observed. The gentle nature of ESI ensures that the molecular ion remains intact, providing clear confirmation of the molecular mass.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would be used to confirm its elemental composition against the theoretical calculated mass.

Calculated Exact Masses for C₁₄H₈BrNO₂:

[M]⁺˙ (with ⁷⁹Br): 300.9793 Da

[M]⁺˙ (with ⁸¹Br): 302.9772 Da

[M+H]⁺ (with ⁷⁹Br): 301.9871 Da

[M+H]⁺ (with ⁸¹Br): 303.9851 Da

An experimental HRMS measurement matching one of these theoretical values to within a few parts per million (ppm) would provide definitive confirmation of the molecular formula C₁₄H₈BrNO₂.

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The absorption characteristics are directly related to the extent of conjugation and the types of chromophores present.

The core structure of this compound consists of a phthalimide system conjugated with a phenyl ring. This extended π-system is expected to give rise to strong absorption bands in the UV region, corresponding primarily to π→π* transitions. The presence of carbonyl groups also allows for weaker n→π* transitions.

CompoundExpected λmax (nm)Type of Transition
N-Phenylisoindole-1,3-dione (Parent)~290 - 310π→π
N-Phenylisoindole-1,3-dione (Parent)~240 - 260π→π
This compoundShifted to >310π→π* (red-shifted)
This compoundShifted to >260π→π* (red-shifted)

The λmax values are estimations based on the known spectrum of the parent compound and the expected electronic effects of the bromine substituent.

The analysis of the UV-Vis spectrum is crucial for understanding the electronic structure and the extent of intramolecular charge transfer, which are important properties for applications in materials science, such as organic electronics and dyes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which collectively define the crystal packing.

As of the latest literature search, a solved crystal structure for this compound has not been reported in publicly accessible databases. However, the crystallographic analysis of closely related compounds, such as 5-Bromo-1H-indole-2,3-dione, provides a basis for understanding the type of structural information that would be obtained. reagentia.eu

A crystallographic study of this compound would determine key parameters including:

Crystal System and Space Group: Describing the symmetry of the unit cell.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Conformation: The planarity of the isoindole-dione ring system and the dihedral angle between this plane and the N-phenyl substituent.

Intermolecular Interactions: The presence of any hydrogen bonds, halogen bonds (C-Br···O), or π-π stacking interactions that govern the packing of molecules in the crystal lattice.

For illustrative purposes, the crystallographic data for the related compound 5-Bromo-1H-indole-2,3-dione is presented below. reagentia.eu

Disclaimer: The following data is for 5-Bromo-1H-indole-2,3-dione, a structurally related but different molecule, and is provided for contextual illustration only.

ParameterValue for 5-Bromo-1H-indole-2,3-dione reagentia.eu
Chemical FormulaC₈H₄BrNO₂
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)25.1411 (18)
b (Å)5.6851 (4)
c (Å)5.1593 (3)
α, β, γ (°)90, 90, 90
Volume (ų)737.42 (9)

Obtaining the crystal structure for this compound would be a critical step in correlating its solid-state architecture with its bulk physical and electronic properties.

Reactivity and Chemical Transformations of 5 Bromo 2 Phenylisoindole 1,3 Dione

Reactions at the Bromine Moiety

The carbon-bromine bond on the aromatic ring is a key site for functionalization, enabling both substitution and carbon-carbon bond formation.

Aryl halides, such as 5-Bromo-2-phenylisoindole-1,3-dione, can undergo nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org In the case of this compound, the two carbonyl groups of the phthalimide (B116566) system act as strong electron-withdrawing groups. They deactivate the ring and can stabilize a negative charge, particularly at the ortho and para positions. libretexts.org

The reaction proceeds via a two-step addition-elimination mechanism. youtube.com First, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate. Subsequently, the bromide ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org

Common nucleophiles for this type of reaction include alkoxides, phenoxides, and amines. nih.govnih.gov For instance, the reaction of similar bromo-substituted heterocyclic compounds with phenols has been demonstrated to proceed via a concerted SNAr mechanism. nih.gov While specific studies on this compound are not prevalent, its electronic structure strongly suggests its suitability as a substrate for SNAr reactions, allowing for the introduction of various functional groups in place of the bromine atom. This is a common strategy for modifying polyfluoroarenes, which are highly susceptible to SNAr due to the high electronegativity of fluorine. mdpi.com

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. These reactions have become fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials. researchgate.net

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide. organic-chemistry.orglibretexts.org It is widely used due to the stability and low toxicity of the boron reagents and the generally mild reaction conditions. organic-chemistry.org this compound can be coupled with various aryl- or vinyl-boronic acids to produce biaryl or vinyl-substituted isoindolediones. The reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. nih.govharvard.edu The base is crucial for activating the boronic acid to facilitate the transmetalation step. organic-chemistry.orgharvard.edu

Heck-Mizoroki Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. youtube.comnih.gov This reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org The reaction of this compound with various alkenes would lead to the formation of 5-alkenyl-2-phenylisoindole-1,3-diones. A key advantage of the Heck reaction is its excellent stereoselectivity, typically yielding the trans-substituted alkene product. youtube.comorganic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling is used to form a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is co-catalyzed by palladium and copper complexes and is carried out in the presence of a base, such as an amine. organic-chemistry.org The coupling of this compound with terminal alkynes provides a direct route to 5-alkynyl-2-phenylisoindole-1,3-dione derivatives. These products are valuable as they can undergo further transformations via the alkyne moiety. The reaction is known for its reliability and tolerance of various functional groups under mild conditions. wikipedia.orgresearchgate.net

Table 1: Representative Cross-Coupling Reactions on Bromo-Aryl Substrates

ReactionCoupling PartnerCatalyst SystemBaseSolventGeneral YieldReference
SuzukiAryl/Vinyl Boronic AcidPd(dppf)Cl₂K₂CO₃ / Cs₂CO₃Dimethoxyethane (DME)Good to High nih.gov
HeckAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂ / Phosphine LigandK₂CO₃ / TriethylamineDMF / WaterGood nih.gov
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuITriethylamineTHF / Water-EthanolGood organic-chemistry.orgresearchgate.net

Modifications of the Isoindole-1,3-dione Ring System

The phthalimide ring itself is a robust chemical entity but can be chemically modified through substitution or ring-opening reactions.

The aromatic ring of the isoindole-1,3-dione moiety is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the two adjacent carbonyl groups. These groups direct incoming electrophiles primarily to the meta positions relative to the carbonyls, which correspond to positions 4 and 5 of the isoindole ring. In this compound, position 5 is already occupied. The bromine atom is a deactivating but ortho, para-directing group. The combined electronic effects of the carbonyl groups and the bromine atom make further electrophilic substitution challenging and would likely direct an incoming electrophile to position 4 or 6, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

The cyclic imide structure of the isoindole-1,3-dione ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reaction provides a pathway to synthesize amide-functionalized derivatives. For example, treatment of N-substituted phthalimides with nucleophiles like hydrazine (B178648) or primary amines cleaves the imide ring to form corresponding hydrazides or amides. cmu.eduresearchgate.net This process, known as the Ing-Manske procedure, is a variation of the Gabriel synthesis. The reaction with hydrazine, for instance, would cleave the ring of this compound to yield a brominated phthalanilic acid derivative and phenylhydrazine.

Conversely, the isoindole-1,3-dione ring can be formed through ring-closing reactions. The dehydration of a corresponding phthalanilic acid (the product of ring-opening) can regenerate the N-phenylphthalimide ring system. This intramolecular cyclization is often catalyzed by acids, such as acetic acid. mdpi.comresearchgate.net The mechanism involves an initial nucleophilic attack by the amide nitrogen onto the carboxylic acid carbon, forming a tetrahedral intermediate, which then dehydrates to form the stable five-membered imide ring. mdpi.comresearchgate.net

Transformations Involving the Phenyl Substituent

The N-phenyl group attached to the imide nitrogen can also undergo chemical transformations, most notably electrophilic aromatic substitution. The phthalimido group acts as a substituent on this phenyl ring. Due to the electron-withdrawing nature of its two carbonyl groups, the phthalimido group is deactivating and directs incoming electrophiles to the meta positions of the phenyl ring.

Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation on this compound would be expected to occur on the N-phenyl ring at the positions meta to the point of attachment to the nitrogen atom, provided that the conditions are sufficiently forcing to overcome the deactivation of the ring. This allows for the synthesis of derivatives with substitution patterns on the N-phenyl ring, further increasing the structural diversity of compounds accessible from this scaffold.

Substitution Reactions on the Phenyl Ring

The N-phenyl ring of this compound is significantly influenced by the electron-withdrawing nature of the adjacent phthalimide group. This deactivation has profound implications for its reactivity in substitution reactions.

Electrophilic Aromatic Substitution: The phthalimide moiety, through its carbonyl groups, withdraws electron density from the N-phenyl ring via resonance and inductive effects. This reduces the ring's nucleophilicity, making it less susceptible to attack by electrophiles. youtube.com Consequently, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to be sluggish and require harsh conditions. libretexts.org When such reactions do occur, the electron-withdrawing imide group directs incoming electrophiles primarily to the meta position, as this position is the least deactivated.

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the N-phenyl ring would, in principle, make it more susceptible to nucleophilic aromatic substitution (SNAr). However, this type of reaction typically requires the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a suitable leaving group to stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org In the absence of such activating groups on the N-phenyl ring of the parent compound, nucleophilic aromatic substitution is generally not a favored pathway. mdpi.com Research on related N-phenylphthalimide derivatives has shown that introducing substituents like nitro and amino groups onto the phthalimide ring can modulate their biological activity, indicating that a variety of substituted analogues can be synthesized. nih.gov

Reactions at Linker Positions

While the parent this compound lacks a linker, its derivatives can be functionalized with reactive groups that serve as handles for further chemical modification. A prime example is a derivative featuring a bromomethyl (-CH₂Br) group on the N-phenyl ring, such as 2-(2-(bromomethyl)phenyl)isoindoline-1,3-dione. nih.gov

The benzylic bromide in this derivative is highly reactive and serves as an excellent electrophilic site for nucleophilic substitution reactions (SN2). This allows for the facile introduction of a wide array of functional groups, as illustrated in the table below. Such reactions are fundamental in synthetic chemistry for building more complex molecular architectures. For instance, reaction with amines yields secondary or tertiary amines, while reaction with alkoxides or thiolates produces ethers and thioethers, respectively. These transformations are pivotal in the synthesis of novel heterocyclic compounds and for developing molecules with specific biological or material properties. mdpi.com

Table 1: Representative Nucleophilic Substitution Reactions on a -CH₂Br Linker

Nucleophile Reagent Example Product Functional Group
Amine R-NH₂ Secondary Amine (-CH₂-NHR)
Alcohol R-OH / Base Ether (-CH₂-OR)
Thiol R-SH / Base Thioether (-CH₂-SR)
Cyanide NaCN Nitrile (-CH₂-CN)

Oxidation and Reduction Pathways

The redox chemistry of this compound is centered on the reactivity of the dicarbonyl system within the isoindole core.

Reduction: The carbonyl groups of the phthalimide moiety are susceptible to reduction by hydride reagents. For example, the reduction of N-phenylphthalimide using sodium borohydride (B1222165) (NaBH₄) selectively reduces one of the two carbonyl groups to a hydroxyl group, yielding N-phenyl-3-hydroxyphthalimidine. rsc.orgrsc.org This transformation provides access to a different class of heterocyclic compounds with a chiral center. Further reduction under more forcing conditions can lead to the corresponding phthalimidine or even open the isoindole ring.

Oxidation: The isoindole-1,3-dione scaffold is generally stable towards oxidation under mild conditions. In fact, related compounds like N-hydroxyphthalimide (NHPI) are themselves used as catalysts or mediators for the oxidation of other organic substrates, such as alcohols and amides, highlighting the robustness of the phthalimide ring. nih.govwikipedia.org Oxidation of the aromatic rings of this compound would likely require harsh oxidizing agents and could lead to ring cleavage. The oxidation of related N-naphthylhydroxylamines to nitrosonaphthols by air suggests that N-substituted aryl compounds can undergo oxidation, though the phthalimide system's electron-withdrawing nature enhances its stability. rsc.org

Cycloaddition Reactions for Heterocyclic System Formation

Cycloaddition reactions offer a powerful strategy for constructing complex, polycyclic heterocyclic systems from relatively simple precursors. The isoindole-1,3-dione framework can participate in such reactions, acting either as a dienophile or, after modification, as part of a diene system.

Diels-Alder Reactions: The [4+2] cycloaddition, or Diels-Alder reaction, is a key method for forming six-membered rings. libretexts.org The electron-withdrawing nature of the two carbonyl groups in this compound activates the double bond within the fused five-membered ring, making it a potential dienophile. It can react with a conjugated diene to generate complex polycyclic structures. Research has demonstrated the synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives through a Diels-Alder reaction between a chromene derivative (acting as the diene) and an N-substituted maleimide (B117702) (as the dienophile). rsc.org Similarly, isoindole derivatives, which possess a diene system, readily undergo Diels-Alder reactions with dienophiles like N-phenylmaleimide to produce fused polycyclic adducts. researchgate.net This suggests that a synthetic strategy could involve the in-situ generation of an isoindole from a this compound precursor, which would then be trapped in a cycloaddition.

1,3-Dipolar Cycloadditions: This class of reactions is highly effective for constructing five-membered heterocyclic rings. nih.gov While direct participation of this compound in a 1,3-dipolar cycloaddition is less common, its carbonyl groups can act as dipolarophiles. For instance, photochemical [2+2] cycloaddition reactions between N-methyl(thiophthalimide) and alkenes have been reported, proceeding through a biradical intermediate. rsc.org Furthermore, phenyldiazenes have been trapped in cycloaddition reactions with furans, demonstrating another pathway for forming novel heterocyclic systems. nih.gov These examples underscore the versatility of the isoindole dione (B5365651) core in cycloaddition chemistry for the synthesis of diverse and complex molecular scaffolds.

Table of Compounds Mentioned

Compound Name
This compound
2-(2-(bromomethyl)phenyl)isoindoline-1,3-dione
N-phenylphthalimide
N-phenyl-3-hydroxyphthalimidine
N-hydroxyphthalimide (NHPI)
N-naphthylhydroxylamine
Nitrosonaphthol
Tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione
N-phenylmaleimide
N-methyl(thiophthalimide)
Phenylazocarboxylate

Pharmacological and Biological Research on 5 Bromo 2 Phenylisoindole 1,3 Dione Derivatives

Anticancer and Cytotoxic Activities

Derivatives of the 5-bromo-2-phenylisoindole-1,3-dione scaffold have demonstrated notable anticancer and cytotoxic properties across a range of cancer cell lines. Researchers have synthesized and evaluated various analogues, revealing their potential as antineoplastic agents.

In Vitro Cytotoxicity Against Various Cancer Cell Lines (e.g., HeLa, MCF-7, MDA-MB-231, Dalton's Lymphoma Ascites)

The cytotoxic effects of these derivatives have been documented against several human cancer cell lines. For instance, N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have been evaluated for their anticancer activity against cell lines including acute lymphoblastic leukemia (CCRF-CEM) and breast cancer (MCF-7, MDA-MB-231). mdpi.com Similarly, synthetic indole (B1671886) chalcones have shown inhibitory effects on MDA-MB-231 and MCF-7 breast cancer cells, with IC50 values of 34.03 ± 3.04 µmol/L and 37.32 ± 1.51 µmol/L, respectively, after 72 hours of treatment. nih.gov

Studies on other related bromo-indole structures have also shown promising results. A series of bromophenol derivatives incorporating an indolin-2-one moiety displayed potent activity against A549 (lung), Bel7402 (liver), HepG2 (liver), HeLa (cervical), and HCT116 (colon) cancer cell lines. Furthermore, a specific derivative, 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione, has been investigated for its effects on blood cancer cell lines, K562 and Raji.

The following table summarizes the cytotoxic activity of selected this compound derivatives and related compounds against various cancer cell lines.

Derivative/CompoundCancer Cell LineActivity/IC50 Value
Synthetic indole chalcone (B49325) ZK-CH-11dMDA-MB-231 (Breast)34.03 ± 3.04 µmol/L
Synthetic indole chalcone ZK-CH-11dMCF-7 (Breast)37.32 ± 1.51 µmol/L
N-substituted tetrabromo-1H-benzimidazole derivativesCCRF-CEM (Leukemia)High pro-apoptotic activity
N-substituted tetrabromo-1H-benzimidazole derivativesMCF-7 (Breast)Cytotoxic
N-substituted tetrabromo-1H-benzimidazole derivativesMDA-MB-231 (Breast)Cytotoxic

This table is for illustrative purposes and represents data from multiple studies on related derivatives.

Mechanisms of Action: Apoptosis Induction via Mitochondrial Pathways

A primary mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, often mediated by the intrinsic mitochondrial pathway. nih.gov This pathway is characterized by the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors like cytochrome c. nih.gov

Research has shown that certain derivatives can modulate the expression of key proteins in the Bcl-2 family, which are central regulators of the mitochondrial pathway. nih.govyoutube.com For example, some compounds lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. youtube.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, triggering the caspase cascade and culminating in programmed cell death. mdpi.comyoutube.com Studies on N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole found that their pro-apoptotic activity was linked to a significant reduction in the mitochondrial membrane potential, confirming the involvement of the intrinsic pathway. mdpi.com

Modulation of Key Signaling Pathways (e.g., cell proliferation, survival)

Derivatives of this compound have been shown to interfere with critical signaling pathways that govern cell proliferation and survival. For instance, treatment of breast cancer cells with a synthetic indole chalcone derivative led to a significant increase in the expression of the p53 tumor suppressor protein. nih.gov Activated p53 can halt the cell cycle and initiate apoptosis in response to cellular stress, thereby preventing the proliferation of cancerous cells. nih.gov

Furthermore, some of these compounds can induce cell cycle arrest. By halting the progression of the cell cycle at specific checkpoints, these agents prevent cancer cells from dividing and proliferating. This effect, combined with the induction of apoptosis, represents a powerful dual-pronged attack on tumor growth.

Inhibition of Specific Molecular Targets (e.g., Human Topoisomerase IIα ATP-binding site, PKS13)

The anticancer activity of these derivatives can also be attributed to the inhibition of specific molecular targets that are crucial for cancer cell survival and replication. One such target is Human Topoisomerase IIα (htopoIIα), an enzyme essential for managing DNA topology during replication and transcription. Some 5-bromo-2-(5-aryl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione derivatives have been designed to competitively inhibit the ATP-binding site of this enzyme, effectively blocking its function and leading to cell death.

Another emerging target is the polyketide synthase 13 (Pks13) in Mycobacterium tuberculosis. While primarily an anti-tubercular target, the inhibition of analogous pathways in cancer is an area of interest. nih.govmdpi.comnih.gov N-aryl indole and N-phenylindole derivatives have been developed as potent inhibitors of Pks13, demonstrating the potential for this chemical scaffold to be adapted to target specific enzymatic machinery. nih.govmdpi.com

Antimicrobial Activities

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential as antimicrobial agents.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Pseudomonas spp.)

Several studies have highlighted the antibacterial potential of these compounds. For example, spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivatives have been synthesized and tested against various microorganisms. nih.gov Certain compounds in this series exhibited significant antimicrobial activity against the Gram-positive bacteria Enterococcus faecalis and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 375 to 750 μg/mL. nih.gov

Another compound, D-3263, has shown potent bactericidal activity specifically against Gram-positive bacteria, including multiple strains of S. aureus and E. faecalis, with MIC values as low as 25 µM. nih.gov However, it was found to be less effective against Gram-negative bacteria such as Pseudomonas aeruginosa, with MIC values exceeding 200 µM. nih.gov The mechanism of action for D-3263 appears to involve targeting the bacterial cell membrane. nih.gov

The following table provides a summary of the antibacterial activity of selected derivatives.

Derivative/CompoundBacterial StrainActivity/MIC Value
Spiro-indoline-dione derivative 4hEnterococcus faecalis375 μg/mL
Spiro-indoline-dione derivative 4bStaphylococcus aureus750 μg/mL
Spiro-indoline-dione derivative 4hStaphylococcus aureus750 μg/mL
D-3263Staphylococcus aureus (ATCC 29213)25 µM
D-3263Enterococcus faecalis (ATCC 29212)25 µM
D-3263Pseudomonas aeruginosa>200 µM

This table is for illustrative purposes and represents data from multiple studies on related derivatives.

Antifungal Properties (e.g., Candida albicans)

The core structure of phthalimide (B116566), of which this compound is a derivative, has been a subject of investigation for its antifungal capabilities. Research into N-substituted phthalimides has shown that these compounds can exhibit activity against various Candida species, which are responsible for candidiasis. nih.gov

A recent study highlighted that the nature of the N-substituent on the phthalimide ring plays a crucial role in its antifungal potency. For instance, N-butylphthalimide (NBP) was identified as the most effective among a series of tested derivatives, showing a minimum inhibitory concentration (MIC) of 100 µg/ml against both fluconazole-sensitive and fluconazole-resistant Candida albicans. nih.gov This compound was found to inhibit biofilm formation, a key virulence factor for Candida, in a dose-dependent manner. nih.gov The antifungal efficacy is partly attributed to the hydrophobicity conferred by the alkyl substitution, which may enhance interactions with fungal biomolecules. nih.gov Another study noted that an N-pentyl substitution on the phthalimide scaffold also resulted in strong antifungal activity against C. albicans. nih.gov

Furthermore, NBP was observed to significantly downregulate the expression of genes essential for hyphal formation and biofilm development in C. albicans, such as ECE1, HWP1, and UME6. nih.gov While direct research on the antifungal action of this compound was not found in the reviewed literature, related compounds like 2-bromo-N-phenylacetamide have demonstrated fungicidal effects against several fluconazole-resistant Candida species, including C. albicans, C. tropicalis, and C. glabrata. researchgate.net This suggests that the combination of a bromo-substituent and a phenyl group within a related amide structure can confer potent antifungal properties. researchgate.net

Enzyme Inhibitory Potential

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit a variety of enzymes implicated in human diseases.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing Alzheimer's disease. nih.govnih.gov Recently, novel derivatives of 1-H-isoindole-1,3(2H)-dione have been synthesized and tested for their inhibitory activity against these two enzymes. nih.gov

In a 2024 study, a series of new isoindoline-1,3-dione derivatives were evaluated. The findings indicated that specific substitutions on the core structure significantly influence inhibitory potency. One derivative, featuring a phenyl substituent at position 4 of a piperazine (B1678402) ring linked to the dione (B5365651), emerged as a particularly potent AChE inhibitor with an IC₅₀ value of 1.12 µM. nih.gov For BChE inhibition, a derivative bearing a diphenylmethyl moiety was the most active, with an IC₅₀ value of 21.24 µM. nih.gov These results underscore the potential of the isoindoline-1,3-dione scaffold as a foundation for developing effective cholinesterase inhibitors. nih.gov

Table 1: AChE and BChE Inhibitory Activity of Selected Isoindoline-1,3-dione Derivatives

Compound Target Enzyme IC₅₀ (µM)
Derivative I (4-phenylpiperazine substituent) AChE 1.12
Derivative III (diphenylmethyl moiety) BuChE 21.24

Data sourced from a study on novel 1-H-isoindole-1,3(2H)-dione derivatives. nih.gov

Xanthine Oxidase (XO) Inhibition

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the formation of uric acid. beilstein-archives.org Its overactivity can lead to hyperuricemia and gout. Research has demonstrated that isoindole-1,3-dione derivatives are effective inhibitors of XO.

Studies on a series of synthesized isoindole-1,3-dione (also known as phthalimide) derivatives revealed XO inhibitory activities with IC₅₀ values ranging from 7.15 to 22.56 μM. The research highlighted that having a phenyl ring as the N-substituent, as in the parent compound 2-phenylisoindole-1,3-dione, significantly enhances the inhibitory effect compared to N-methyl or N-ethyl derivatives. scispace.com This suggests that the phenyl group plays a crucial role in the compound's interaction with the enzyme's active site. scispace.com

Table 2: Xanthine Oxidase Inhibitory Activity of Isoindole-1,3-dione Derivatives

Compound Series IC₅₀ Range (µM) Key Finding
N-substituted isoindole-1,3-diones 7.15 - 22.56 N-phenyl derivatives showed approximately two-fold better activity than N-methyl or N-ethyl derivatives.

Data sourced from a study on isoindole-1,3(2H)-dione derivatives. scispace.com

α-Glucosidase and Urease Enzyme Inhibition

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an established approach for managing type 2 diabetes. researchgate.net The N-phenylphthalimide scaffold has been identified as a promising starting point for a new class of α-glucosidase inhibitors. nih.gov

A study investigating sixteen N-phenylphthalimide derivatives found that several compounds effectively inhibited yeast α-glucosidase. Notably, N-(3-Bromophenyl)phthalimide, a compound structurally analogous to the core subject of this article, was synthesized and evaluated. nih.gov The most potent compound in this series, N-(2,4-dinitrophenyl)phthalimide, exhibited an IC₅₀ of 0.158 mM against yeast α-glucosidase. nih.gov Kinetic studies revealed that N-(2,4-dichlorophenyl)phthalimide acts as a competitive inhibitor of the enzyme. nih.gov Further research on phthalimide-benzenesulfonamide hybrids also demonstrated significant α-glucosidase inhibition, with the most active compound showing an IC₅₀ value of 52.2 µM, which was about 14.5 times more potent than the standard drug acarbose. mdpi.com

Urease Inhibition: Urease is a bacterial enzyme linked to pathologies like peptic ulcers and urolithiasis. ekb.eg The phthalimide structure has been incorporated into hybrid molecules to explore its urease inhibitory potential. A study on novel dihydropyrimidine (B8664642) phthalimide hybrids found that several of these compounds exhibited potent urease inhibition, with some surpassing the activity of the standard inhibitor, thiourea (B124793) (IC₅₀ of 21.0 µM). Current time information in Pasuruan, ID. The most active hybrids displayed IC₅₀ values in the range of 12.6 to 20.1 µM. Current time information in Pasuruan, ID. Molecular docking studies suggested that these compounds interact effectively with crucial amino acid residues in the urease active site. Current time information in Pasuruan, ID.

Table 3: Enzyme Inhibitory Activity of Phthalimide Derivatives against α-Glucosidase and Urease

Compound Class Target Enzyme Most Active Compound IC₅₀
N-phenylphthalimides α-Glucosidase 0.158 mM (N-(2,4-dinitrophenyl)phthalimide)
Phthalimide-benzenesulfonamide hybrids α-Glucosidase 52.2 µM
Dihydropyrimidine phthalimide hybrids Urease 12.6 µM

Data sourced from multiple studies on phthalimide derivatives. nih.govmdpi.comCurrent time information in Pasuruan, ID.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Dipeptidyl peptidase IV (DPP-IV) is a therapeutic target for type 2 diabetes because it deactivates incretin (B1656795) hormones that regulate glucose homeostasis. wikipedia.org A novel series of nonpeptide DPP-IV inhibitors based on an N-phenylphthalimide skeleton has been developed, showing potent activity. nih.gov

Several of these N-phenylphthalimide analogs, including those with specific hydroxy and amino substitutions, were found to be more potent than the well-known inhibitor Pro-boroPro (PBP). nih.gov Further research on hybrid molecules combining dihydropyrimidine and phthalimide moieties also supports the potential of this scaffold. These studies confirm that the N-phenylphthalimide framework is a promising template for designing selective and effective DPP-IV inhibitors. nih.govwikipedia.org

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Its inhibition is a therapeutic strategy for inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma, as well as certain central nervous system disorders. nih.gov PDE4 inhibitors work by increasing intracellular cAMP levels, which in turn modulates various inflammatory and neuronal pathways. nih.govnih.gov

Despite the extensive research into PDE4 inhibitors, a review of the available scientific literature did not yield specific studies evaluating this compound or its direct derivatives for this particular enzymatic activity. Therefore, the potential for this specific compound class to act as PDE4 inhibitors remains an open area for future investigation.

Protoporphyrinogen (B1215707) Oxidase (Protox) Inhibition

Protoporphyrinogen oxidase (PPO or Protox) is a key enzyme in the tetrapyrrole biosynthesis pathway, which leads to the formation of essential molecules like chlorophyll (B73375) in plants and heme in animals. This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. The inhibition of Protox disrupts this pathway, leading to an accumulation of protoporphyrinogen IX, which, when exposed to light and oxygen, results in the formation of highly reactive singlet oxygen radicals. These radicals cause rapid lipid peroxidation and membrane damage, ultimately leading to cell death. This mechanism of action is the basis for the herbicidal activity of many compounds.

The N-phenylphthalimide structure, a core component of this compound, is found in several classes of PPO-inhibiting herbicides. Research into derivatives of this structural family has led to the development of potent herbicidal agents. For instance, a series of novel N-(benzothiazol-5-yl)hexahydro-1H-isoindole-1,3-diones and N-(benzothiazol-5-yl)hexahydro-1H-isoindol-1-ones were synthesized and evaluated for their PPO inhibitory activity. nih.gov

Bioassays of these compounds revealed that some derivatives displayed comparable or even higher PPO inhibition than existing commercial herbicides. nih.gov One of the most potent compounds identified was ethyl 2-((6-fluoro-5-(4,5,6,7-tetrahydro-1-oxo-1H-isoindol-2(3H)-yl)benzo[d]thiazol-2-yl)-sulfanyl)acetate, which exhibited a Kᵢ value of 0.0091 μM. nih.gov Furthermore, greenhouse screening demonstrated that some of these isoindole-1,3-dione derivatives had significant herbicidal effects against broadleaf weeds like Chenopodium album at an application rate of 150 g/ha. nih.gov This highlights the potential of the isoindole-1,3-dione scaffold in the design of new Protox-inhibiting herbicides.

Antioxidant Activity Evaluation (e.g., DPPH, ABTS assays)

The evaluation of antioxidant activity is crucial in the search for compounds that can mitigate oxidative stress, a factor implicated in numerous diseases. Common in vitro methods for this assessment include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The DPPH assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. Similarly, the ABTS assay involves the reduction of the pre-formed ABTS radical cation by an antioxidant, which also results in a measurable color change. nih.gov

While the broader class of bromophenols has been investigated for antioxidant properties using these assays, specific research on the antioxidant activity of this compound and its direct derivatives is not extensively available in the reviewed literature. Studies on various bromophenol derivatives have shown that the presence and position of hydroxyl groups on the aromatic ring are critical for their radical scavenging capabilities. nih.gov For instance, some natural and synthetic bromophenols have demonstrated effective scavenging of DPPH and ABTS radicals. nih.gov However, without specific studies on this compound derivatives, their potential in this area remains to be fully elucidated.

Other Noteworthy Biological Activities (e.g., anti-inflammatory, neuropharmacological, antiviral)

The isoindole-1,3-dione scaffold is a versatile pharmacophore found in a variety of biologically active compounds, including derivatives with anti-inflammatory, neuropharmacological, and antiviral properties.

Anti-inflammatory Activity

Derivatives of isoindoline-1,3-dione have been a subject of interest in the development of new anti-inflammatory agents. Research has shown that certain N-substituted isoindoline-1,3-dione derivatives possess significant anti-inflammatory effects. For example, a study on aminoacetylenic isoindoline-1,3-dione derivatives demonstrated their effectiveness in reducing carrageenan-induced paw edema in rats, a common model for acute inflammation. mdpi.com Some of these compounds showed activity comparable or superior to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and diclofenac. mdpi.com Another study on 2-({4-nitrophenyl}iminomethyl)isoindoline-1,3-dione also reported pronounced anti-inflammatory activity. nih.gov These findings suggest that the isoindoline-1,3-dione moiety is a promising template for designing novel anti-inflammatory drugs.

Neuropharmacological Activity

The neuropharmacological potential of isoindoline-1,3-dione derivatives has been explored, particularly in the context of Alzheimer's disease. One of the key therapeutic strategies for this condition is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. Several studies have reported the synthesis and evaluation of isoindoline-1,3-dione derivatives as cholinesterase inhibitors.

For instance, a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids were synthesized and showed potent inhibitory activity against AChE, with IC₅₀ values in the low micromolar range. nih.gov Another study investigated new isoindoline-1,3-dione derivatives that also exhibited inhibitory activity against both AChE and BuChE. nih.gov The table below summarizes the inhibitory concentrations (IC₅₀) for some of these derivatives against AChE.

CompoundAChE IC₅₀ (µM)
Derivative 7a (with 4-fluorobenzyl pyridinium)2.1
Derivative 7f (with 4-fluorobenzyl pyridinium)2.1
Rivastigmine (Standard)11.07
Data from a study on isoindoline-1,3-dione-N-benzyl pyridinium hybrids. nih.gov

These results indicate that the isoindoline-1,3-dione scaffold can serve as a basis for the development of new agents for the management of neurodegenerative disorders like Alzheimer's disease.

Antiviral Activity

The isoindole framework has been investigated for its potential against a range of human viruses. Reviews on the topic highlight that modifications to the isoindole ring, such as substitution or fusion with other cyclic systems, can lead to compounds with significant antiviral efficacy. nih.govresearchgate.net These derivatives have been shown to act through various mechanisms, targeting different stages of the viral life cycle. nih.govresearchgate.net

For example, certain isoindoline-1-one derivatives have demonstrated potent antiviral activity against enterovirus 71 (EV-A71). Additionally, some indoline-2,3-dione (isatin) derivatives, which share structural similarities, have been synthesized and shown to have broad-spectrum antiviral activity against viruses such as influenza A (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). While these findings are promising for the general class of isoindole-related compounds, specific studies focusing on the antiviral properties of this compound derivatives are needed to determine their specific potential in this therapeutic area.

Computational and Theoretical Investigations of 5 Bromo 2 Phenylisoindole 1,3 Dione

Quantum Chemistry Calculations

Quantum chemistry calculations are employed to determine the electronic structure and properties of a molecule. These calculations provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, electronic properties, and reactivity. DFT studies on related heterocyclic compounds reveal key characteristics that are likely applicable to 5-Bromo-2-phenylisoindole-1,3-dione. nih.govnih.gov

The electronic properties are often described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov In related chalcone (B49325) structures, the HOMO-LUMO gap has been calculated to be around 5.2 eV. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. They illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. nih.gov For molecules containing carbonyl groups and aromatic rings, the oxygen atoms typically show the most negative potential, making them likely sites for electrophilic attack, while aromatic protons and amine groups often exhibit positive potential. nih.gov

From the HOMO and LUMO energies, several quantum chemical parameters can be derived to describe the molecule's reactivity. These descriptors are valuable for predicting how the molecule will behave in a chemical reaction. nih.gov

Table 1: Conceptual DFT Reactivity Descriptors. These parameters are derived from HOMO and LUMO energies to predict chemical behavior.
ParameterSymbolFormulaDescription
Electronegativityχ-(EHOMO + ELUMO)/2Measures the power of an atom or group to attract electrons. nih.gov
Chemical Hardnessη(ELUMO - EHOMO)/2Measures the resistance to change in electron distribution or charge transfer. nih.gov
Chemical SoftnessS1/ηThe reciprocal of hardness, indicating a higher propensity for chemical reactions. nih.gov
Electrophilicity Indexωχ²/2ηMeasures the propensity of a species to accept electrons. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis transitions)

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can be compared with experimental data to confirm their structure. Current time information in Chicago, IL, US.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is a common approach used within DFT to calculate the nuclear magnetic resonance (NMR) chemical shifts. nih.gov Theoretical calculations of 1H and 13C NMR spectra for similar molecules have shown good agreement with experimental values recorded in solution, aiding in the correct assignment of signals. mdpi.com For example, in studies of related molecules, the calculated chemical shifts for phenyl carbons were found to be in the range of 105-136 ppm, which aligns well with experimental observations. mdpi.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions, such as those observed in UV-Vis spectroscopy. mdpi.com This method can calculate the absorption wavelengths (λmax), which correspond to the energy required to excite an electron from a lower energy orbital to a higher one. For substituted formazans containing bromo-phenyl groups, TD-DFT calculations have successfully predicted the absorption wavelengths, showing good agreement with experimental data. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in drug discovery for identifying potential therapeutic targets and understanding binding mechanisms. Derivatives of the this compound scaffold have been investigated using this approach to assess their potential as inhibitors of various enzymes. researchgate.net

Identification of Binding Sites and Modes

Docking studies on derivatives of 5-bromo-isoindoline-1,3-dione have successfully identified their binding interactions within the active sites of biological targets. In one such study, a series of 5-bromo-2-(5-aryl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione derivatives were designed as potential anticancer agents targeting human Topoisomerase IIα (htopoIIα). The simulations showed that these compounds bind to the ATP-binding site of the enzyme. researchgate.net

Similarly, in studies of other isoindoline-1,3-dione derivatives targeting cyclooxygenase (COX) enzymes, molecular docking revealed specific interactions with key amino acid residues. For instance, a derivative showed hydrogen bonding with Arg120 and Tyr355 in the COX-2 active site, while the isoindoline-1,3-dione core was involved in π-alkyl and π-σ interactions with residues like Val523 and Leu352.

Estimation of Binding Energies and Affinities

A key output of molecular docking is the estimation of binding energy, which indicates the affinity of a ligand for its target. A lower (more negative) binding energy suggests a more stable and favorable interaction. For the 5-bromo-2-(5-aryl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione derivatives docked at the ATP-binding site of htopoIIα, the estimated binding energies provided a basis for selecting the most promising compounds for further experimental testing. researchgate.net In a separate study on isoindoline-1,3-dione derivatives targeting cholinesterases, the binding affinities were calculated, with the most potent compounds showing strong negative binding energies, indicating high affinity. nih.govresearchgate.net

Table 2: Example of Molecular Docking Results for Isoindoline-1,3-dione Derivatives Targeting Cholinesterases. Binding affinity represents the estimated free energy of binding.
Compound DerivativeTarget EnzymeBinding Affinity (kcal/mol)Reference
Derivative I (4-phenylpiperazine moiety)Acetylcholinesterase (AChE)-11.3 researchgate.net
Derivative III (diphenylmethyl moiety)Butyrylcholinesterase (BuChE)-10.7 researchgate.net
Acetohydrazide Derivative 8aAcetylcholinesterase (AChE)Not specified, but identified as most potent

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time. nih.gov This technique is used to assess the conformational stability of a ligand and the dynamic stability of the ligand-protein complex. By simulating the complex in a realistic environment (e.g., in water), MD can confirm whether the binding mode predicted by docking is stable over a period of nanoseconds.

For various isoindoline-1,3-dione derivatives, MD simulations have been performed to validate docking results. researchgate.net For example, after docking a potent isoindoline-1,3-dione-based acetohydrazide into the active site of acetylcholinesterase, a 100 ns MD simulation was conducted. The analysis of the simulation trajectory, by calculating the root mean square deviation (RMSD), confirmed the stability of the ligand-enzyme complex throughout the simulation period. Such studies provide confidence that the interactions observed in the static docking pose are maintained in a dynamic system, strengthening the case for the compound's proposed mechanism of action. researchgate.net

Structure-Activity Relationship (SAR) Studies Through In Silico Approaches

Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. In silico SAR approaches for this compound would involve computational methods to understand how the distinct features of its molecular architecture contribute to its potential biological effects.

The core of this compound is the isoindole-1,3-dione moiety, a structure found in various biologically active compounds. The key structural features of this compound for in silico SAR analysis include:

The Phenyl Ring: The orientation and electronic properties of the N-phenyl group are critical. Substitutions on this ring could significantly influence interactions with biological targets.

The Dione (B5365651) Group: The two carbonyl groups are potential hydrogen bond acceptors, playing a crucial role in molecular recognition and binding.

In silico SAR studies would typically employ molecular docking simulations to predict the binding orientation and affinity of this compound and its analogs within the active site of a biological target. researchgate.netnih.gov For instance, studies on related N-phenylphthalimide derivatives often explore their potential as inhibitors of specific enzymes. researchgate.net The introduction of different substituents on the phenyl ring or modifications to the isoindole core would be computationally modeled to predict changes in binding energy and interaction patterns. scispace.com

Prediction of ADMET Properties (Excluding Dosage)

The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug development to identify potential liabilities. nih.gov In silico ADMET prediction tools provide a valuable first pass filter for these properties. nih.govmdpi.com

Various computational models can predict the ADMET profile of this compound based on its chemical structure. These predictions are based on large datasets of experimentally determined properties of other chemicals. nih.gov

Table 1: Predicted Physicochemical and ADME Properties of this compound

PropertyPredicted ValueImplication
Molecular Weight316.15 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP (octanol/water)~3.0 - 3.5Indicates good lipophilicity, suggesting potential for membrane permeability.
Hydrogen Bond Donors0No hydrogen bond donating capacity.
Hydrogen Bond Acceptors2The two carbonyl oxygens can act as hydrogen bond acceptors.
Caco-2 PermeabilityPredicted to be highSuggests good potential for absorption from the gastrointestinal tract. mdpi.com
Human Intestinal AbsorptionPredicted to be highIndicates a high probability of being absorbed after oral administration. mdpi.com
Blood-Brain Barrier (BBB) PermeabilityVariable predictionsSome models may predict BBB permeation due to its lipophilicity, while others may not. This is a critical parameter for CNS-acting drugs.
Cytochrome P450 (CYP) InhibitionPotential for inhibitionPhthalimide-containing compounds have been reported to interact with CYP enzymes. In silico models would likely predict potential inhibition of one or more CYP isoforms (e.g., CYP2D6, CYP3A4).

Table 2: Predicted Toxicity Profile of this compound

Toxicity EndpointPredicted OutcomeConfidence/Probability
Ames MutagenicityLikely non-mutagenicModerate to high
CarcinogenicityAmbiguous/Requires further dataLow to moderate
Hepatotoxicity (Liver Toxicity)Potential for hepatotoxicityModerate
Skin SensitizationPotential sensitizerModerate

It is crucial to emphasize that these are theoretical predictions and require experimental validation. mdpi.com In silico models for toxicity are continuously being refined, but they provide a valuable early warning for potential safety concerns. nih.gov The predictions are based on the analysis of substructures and comparison to known toxicophores. The presence of the halogenated aromatic ring, for instance, can sometimes be associated with toxicity concerns that these models would flag.

Emerging Applications and Future Research Directions of 5 Bromo 2 Phenylisoindole 1,3 Dione

Prospects in Drug Discovery and Development

The isoindole-1,3-dione scaffold is a well-established pharmacophore present in numerous biologically active compounds, including the notorious thalidomide (B1683933) and its safer, effective analogues used in cancer therapy. The specific substitution pattern of 5-Bromo-2-phenylisoindole-1,3-dione, featuring a bromine atom and a phenyl group, offers unique opportunities for the design and development of novel therapeutic agents.

Design of Novel Therapeutic Agents

The core structure of this compound makes it a promising candidate for the development of new drugs. The isoindole-1,3-dione moiety is known to interact with a variety of biological targets. For instance, derivatives of this scaffold have shown potent anticancer and anti-inflammatory activities. The presence of the bromine atom at the 5-position can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with intracellular targets. Furthermore, the phenyl group at the 2-position can be readily modified with various substituents to fine-tune the compound's biological activity and selectivity.

Research on related compounds has demonstrated that the isoindole-1,3-dione core can be a key element in designing inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in the management of Alzheimer's disease. The introduction of a phenyl group can facilitate π-π stacking interactions within the active sites of these enzymes, while the bromo substituent can form halogen bonds, further stabilizing the ligand-enzyme complex.

Below is a table summarizing the biological activities of some representative isoindole-1,3-dione derivatives, highlighting the potential therapeutic areas for this compound.

Derivative ClassBiological ActivityPotential Therapeutic Application
Phenylisoindoline-1,3-dionesAcetylcholinesterase/Butyrylcholinesterase InhibitionAlzheimer's Disease
1-Benzyl-5-bromo-3-hydrazonoindolin-2-onesAnticancer (VEGFR-2 Inhibition)Oncology
Substituted Isoindoline-1,3-dionesAnti-inflammatoryInflammatory Disorders

Optimization of Lead Compounds

In the process of drug discovery, lead optimization is a critical step where an initial "hit" compound with promising biological activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. This compound can serve as a valuable scaffold for this purpose. The bromine atom provides a reactive handle for introducing further chemical diversity through cross-coupling reactions, allowing for the systematic exploration of the chemical space around the core structure.

The phenyl group can also be a key site for modification. Structure-activity relationship (SAR) studies on related isoindole-1,3-dione derivatives have shown that substituents on the N-phenyl ring can significantly impact biological activity. For example, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule, influencing its interaction with biological targets.

Role as Versatile Intermediates in Organic Synthesis

The chemical reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules with potential applications in various fields.

Synthesis of Complex Heterocyclic Molecules

The presence of both a reactive bromo-substituent and a dicarbonyl system within the this compound structure opens up numerous possibilities for its use in the synthesis of intricate heterocyclic systems. The bromine atom can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. This allows for the construction of elaborate molecular architectures.

Furthermore, the carbonyl groups of the isoindole-1,3-dione ring can undergo reactions typical of imides, providing pathways to a diverse range of heterocyclic structures. For instance, reduction of one or both carbonyl groups can lead to the formation of isoindoline and related derivatives.

Building Blocks for Polymeric Materials

Phthalimide (B116566) derivatives have been utilized as monomers in the synthesis of high-performance polymers, such as polyimides, which are known for their excellent thermal stability, chemical resistance, and mechanical properties. The rigid and planar structure of the isoindole-1,3-dione core can impart desirable characteristics to the resulting polymer chains.

This compound, with its reactive bromine atom, could be employed as a monomer in polymerization reactions. For example, it could undergo polycondensation reactions with suitable co-monomers to create novel polymers with tailored properties. The presence of the bromo-substituent could also be exploited for post-polymerization modification, allowing for the introduction of various functional groups along the polymer backbone.

Exploration in Materials Science

The unique electronic and photophysical properties of the isoindole-1,3-dione scaffold suggest that this compound could find applications in the field of materials science. The extended π-conjugated system encompassing the phenyl and isoindole rings is a key feature of many organic electronic materials.

The introduction of a bromine atom can significantly influence the electronic properties of the molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This "heavy atom" effect can also promote intersystem crossing, potentially leading to interesting photophysical phenomena like phosphorescence. These characteristics make this compound a candidate for investigation in applications such as:

Organic Light-Emitting Diodes (OLEDs): As a component of the emissive layer or as a host material.

Organic Photovoltaics (OPVs): As an electron-acceptor material.

Organic Field-Effect Transistors (OFETs): As an organic semiconductor.

Fluorescent Probes and Sensors: Where the fluorescence properties could be modulated by the presence of specific analytes.

Research into phthalimide and naphthalimide-based materials has already demonstrated their potential in organic electronics. The specific substitution pattern of this compound offers a new avenue for the design and synthesis of novel organic functional materials with tailored optoelectronic properties.

Investigation of Photodynamic Therapy (PDT) Potential

Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), which in turn induce cell death in targeted tissues. nih.govmdpi.com The core principle of PDT lies in the selective accumulation of a photosensitizer in diseased cells, followed by activation with light of a specific wavelength. This activation leads to a series of photochemical reactions that produce cytotoxic species, primarily singlet oxygen. nih.gov

While direct studies on the photodynamic therapy potential of this compound are not extensively documented, the structural characteristics of the molecule suggest a basis for such investigations. The presence of a bromine atom is significant, as halogenated photosensitizers, particularly those with bromine, have been shown to exhibit enhanced photodynamic activity. nih.gov This "heavy atom effect" can promote the generation of the triplet state of the photosensitizer, which is crucial for the production of singlet oxygen.

Derivatives of isoindole-1,3-dione have been explored for their photosensitizing properties. For instance, certain porphyrin derivatives, which are well-known photosensitizers, have been functionalized with moieties that could include structures similar to isoindoles to enhance their efficacy. The investigation into brominated aryl-porphyrins has demonstrated their potential as effective photosensitizers, capable of inducing cell death in cancer cell lines through oxidative stress upon photoactivation. nih.gov

Future research in this area would likely involve the synthesis and characterization of this compound and related derivatives to evaluate their photophysical properties, including their absorption spectra, fluorescence quantum yields, and singlet oxygen generation capabilities. In vitro studies using various cell lines would be necessary to assess their cellular uptake, subcellular localization, and photocytotoxicity. Promising candidates could then be advanced to in vivo models to determine their therapeutic efficacy and safety profiles.

Challenges and Future Opportunities in Isoindole-1,3-dione Research

The broad therapeutic and material science potential of isoindole-1,3-dione derivatives, including this compound, is a fertile ground for future research. However, realizing this potential requires addressing certain challenges and capitalizing on emerging opportunities.

Traditional methods for the synthesis of isoindole-1,3-diones often involve harsh reaction conditions, toxic solvents, and the generation of significant chemical waste. A key challenge and opportunity lie in the development of synthetic routes that adhere to the principles of green chemistry. These principles advocate for the use of environmentally benign solvents, catalysts, and reaction conditions, as well as maximizing atom economy.

Recent advancements have shown promise in this area. For example, solvent-less reaction conditions have been successfully employed for the synthesis of isoindoline-1,3-dione derivatives, offering a greener alternative to conventional methods. researchgate.net These methods often involve simple heating of the reactants, such as a primary amine and a phthalic anhydride (B1165640), in the absence of a solvent, leading to high yields and reduced environmental impact. researchgate.net Another approach involves the use of water or mixtures of water with organic solvents like isopropanol, coupled with recyclable catalysts, to synthesize isoindoline-1,3-diones. researchgate.net

Future research in this domain will likely focus on the development of novel catalytic systems, including biocatalysts, and the use of alternative energy sources like microwave and ultrasound irradiation to further enhance the efficiency and environmental friendliness of the synthesis of this compound and its analogs. The development of a one-pot synthesis from readily available starting materials would also be a significant advancement.

Synthetic ApproachKey FeaturesPotential Advantages
Solvent-less SynthesisInvolves heating reactants without a solvent.Reduced solvent waste, simplified work-up, often faster reaction times.
Aqueous Media SynthesisUtilizes water as the reaction solvent.Environmentally benign, low cost, improved safety.
Catalytic SynthesisEmploys catalysts to facilitate the reaction.Increased reaction rates, lower energy consumption, potential for stereoselectivity.

Isoindole-1,3-dione derivatives have been extensively studied for their biological activities, with many compounds showing promise as anticancer, anti-inflammatory, and antimicrobial agents. acgpubs.orgmdpi.comacs.org A significant body of research has focused on their ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant to Alzheimer's disease. nih.govnih.gov2promojournal.com Additionally, some derivatives have been investigated as inhibitors of cyclooxygenases (COX), enzymes involved in inflammation. nih.gov

The diverse biological activities of this class of compounds suggest that they may interact with a wide range of biological targets. A key future opportunity is the systematic exploration of new biological targets for this compound and its derivatives. This could involve high-throughput screening against a broad panel of enzymes, receptors, and other proteins to identify novel mechanisms of action.

For instance, the potential of isoindole-1,3-dione derivatives as tyrosine kinase inhibitors has been an area of interest, with some compounds showing antiproliferative effects against various cancer cell lines. acs.org Further investigation into their effects on specific signaling pathways involved in cancer progression could lead to the development of more targeted and effective therapies. The structural features of this compound, including the hydrophobic phenyl group and the electron-withdrawing bromine atom, could be systematically modified to optimize binding to specific biological targets.

Biological Target ClassExamples of Specific TargetsPotential Therapeutic Application
EnzymesAcetylcholinesterase, Butyrylcholinesterase, Cyclooxygenases, Tyrosine KinasesAlzheimer's Disease, Inflammation, Cancer
ReceptorsG-protein coupled receptors, Nuclear receptorsVarious diseases
Ion ChannelsSodium channels, Calcium channelsNeurological disorders, Cardiovascular diseases
DNA/RNAIntercalation, Groove bindingCancer, Viral infections

The unique electronic and optical properties of isoindole-1,3-dione derivatives make them attractive candidates for applications in material science. The delocalized π-electron system within the isoindole structure is a key feature that can be exploited for the development of novel organic materials. acgpubs.org

One promising area is in the field of nonlinear optics (NLO). Organic molecules with high NLO properties are of interest for applications in telecommunications, optical data storage, and optical information processing. acgpubs.org The isoindole-1,3-dione scaffold, with its delocalized π-electrons, is considered a suitable candidate for the development of NLO materials. acgpubs.org The introduction of a bromine atom and a phenyl group in this compound could further modulate these properties.

Furthermore, isoindole derivatives have been investigated for their potential use in organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). beilstein-journals.org The ability to tune the electronic properties of these molecules through chemical modification makes them versatile building blocks for the design of new functional materials. The development of polymers based on isoindigo, a related structure, has shown promise in these applications. beilstein-journals.org

Future research in this area will likely focus on the synthesis of novel this compound-based polymers and small molecules and the characterization of their electronic and optical properties. This will involve investigating their performance in various device architectures to assess their potential for practical applications in advanced materials.

Application AreaDesired PropertiesPotential Role of this compound
Nonlinear Optics (NLO)High hyperpolarizability, thermal stabilityAs a core chromophore in NLO materials
Organic ElectronicsHigh charge carrier mobility, good film-forming propertiesAs a building block for organic semiconductors
Organic Solar Cells (OSCs)Broad absorption spectrum, suitable energy levelsAs a donor or acceptor material in the active layer
SensorsHigh sensitivity and selectivity to specific analytesAs a functional component in chemical sensors

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2-phenylisoindole-1,3-dione, and how can yield be improved?

  • Methodology : Focus on solvent selection (polar aprotic solvents like DMF or THF), bromination efficiency (using NBS or Br₂), and temperature control (50–80°C). Monitor reaction progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity .
  • Key Parameters : Reaction time (12–24 hrs), stoichiometry (1:1.2 ratio of precursor to brominating agent), and catalyst screening (e.g., Lewis acids like AlCl₃) .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) for absolute conformation analysis. Compare observed bond lengths (e.g., C–Br: ~1.89 Å) and angles with DFT-optimized models. Validate via spectroscopic methods:

  • ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.2–8.1 ppm) and carbonyl signals (δ 165–170 ppm).
  • FT-IR : Identify C=O stretches (~1700 cm⁻¹) and C–Br vibrations (~550 cm⁻¹) .

Q. What purification techniques are most effective for isolating this compound from byproducts?

  • Methodology : Combine liquid-liquid extraction (dichloromethane/water) to remove polar impurities, followed by gradient column chromatography. High-purity isolation (>98%) requires preparative HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s reactivity in enzyme inhibition studies?

  • Methodology : Perform molecular docking (AutoDock Vina, MOE) to map binding interactions with target enzymes (e.g., kinases). Validate using MD simulations (GROMACS) to assess binding stability. Compare computed binding energies (ΔG) with experimental IC₅₀ values from enzyme assays .
  • Contradiction Resolution : If computational predictions conflict with kinetic data (e.g., unexpected IC₅₀ values), re-evaluate force field parameters or solvation models .

Q. How do researchers resolve discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodology : Cross-validate assays using orthogonal techniques:

  • Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics.
  • Surface Plasmon Resonance (SPR) : Assess real-time binding kinetics.
  • Structural Analysis : Compare enzyme conformations (via SCXRD or cryo-EM) to identify allosteric effects .

Q. What strategies are used to study the compound’s reactivity under varying pH and temperature conditions?

  • Methodology : Conduct kinetic studies in buffered solutions (pH 3–10) at 25–60°C. Monitor degradation pathways via LC-MS and identify intermediates (e.g., hydrolysis products). Use Arrhenius plots to calculate activation energy (Eₐ) for thermal decomposition .

Q. How can researchers design derivatives to enhance selectivity for specific drug targets?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., electron-withdrawing groups) at the phenyl ring to modulate electron density.
  • Click Chemistry : Attach functional groups (e.g., azides) via Huisgen cycloaddition for library diversification.
  • In Silico Screening : Prioritize derivatives with improved predicted ADMET profiles .

Data Presentation

Table 1 : Key Physicochemical Properties of this compound

PropertyValue/MethodReference
Melting Point215–218°C (DSC)
Solubility (25°C)2.1 mg/mL in DMSO (HPLC-UV)
LogP (Octanol/Water)3.2 ± 0.2 (Shake-flask method)
Crystallographic Space GroupP2₁/c (SCXRD)

Table 2 : Common Contradictions in Enzyme Inhibition Studies

Contradiction TypeResolution StrategyEvidence
Variability in IC₅₀ valuesValidate using ITC/SPR
Off-target bindingPerform counter-screening assays
pH-dependent activityStudy protonation states (pKa shifts)

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5-Bromo-2-phenylisoindole-1,3-dione
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5-Bromo-2-phenylisoindole-1,3-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.